[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxymethyl group, and a carbamic acid ester.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[1-[3-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-7-8-18(10-13)14-6-4-5-12(9-14)11-19/h4-6,9,13,19H,7-8,10-11H2,1-3H3,(H,17,20) |
InChI Key |
BYZGKIOWGOCMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate [3-(hydroxymethyl)phenyl]pyrrolidine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene used as a precursor for herbicides.
Uniqueness
[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a pyrrolidine ring and a hydroxymethyl group makes it a versatile intermediate for various synthetic applications.
Biological Activity
[1-(3-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[1-[3-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate, is a compound with significant potential in pharmacological applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.37 g/mol
- CAS Number : 889956-31-4
Research indicates that this compound may function through multiple mechanisms, primarily targeting enzymes involved in neurodegeneration:
- Inhibition of Acetylcholinesterase (AChE) : AChE is critical for regulating acetylcholine levels in the brain. Inhibition can enhance cholinergic transmission, which is often impaired in Alzheimer's patients.
- Inhibition of β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer’s disease.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant protective effects against Aβ-induced toxicity in astrocytes:
- Cell Viability : When astrocytes were treated with Aβ 1-42, cell viability dropped significantly. However, co-treatment with the compound improved cell viability by approximately 20% compared to Aβ treatment alone .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 | 43.78 ± 7.17 |
| Aβ 1-42 + Compound | 62.98 ± 4.92 |
In Vivo Studies
In vivo studies using scopolamine-induced models of Alzheimer's disease showed that while the compound reduced Aβ levels and β-secretase activity, it did not significantly outperform established treatments like galantamine .
Case Studies
A notable study investigated the compound's effects on astrocyte cell cultures exposed to Aβ 1-42:
- Astrocyte Protection : The compound reduced TNF-α production, a pro-inflammatory cytokine elevated in response to Aβ exposure. This suggests a potential anti-inflammatory mechanism that could contribute to neuroprotection .
Comparative Analysis with Other Compounds
The following table compares the biological activity of this compound with other known compounds used for similar therapeutic purposes:
| Compound Name | AChE Inhibition (IC50) | β-secretase Inhibition (IC50) | Neuroprotective Effects |
|---|---|---|---|
| Compound M4 | 0.17 μM | 15.4 nM | Moderate |
| Galantamine | ~0.01 μM | N/A | Strong |
| Donepezil | ~0.07 μM | N/A | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
